2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool

Problem: Cannabinoid receptor SAR requires precise probes with defined substitution; generic analogs lack the 4-methyl group for hydrophobic pocket mapping. Solution: This 4-methyl-3-oxyacetic acid benzo[c]chromene (≥95% purity) enables systematic SAR where the 4-methyl is variable. - LogP 3.09, tPSA 76.7 Ų-favorable CNS drug-like space. - Distinguished from des-methyl (CAS 325737-63-1) & propanoic acid (CAS 304896-80-8) analogs. - Pre-characterized free acid for direct comparison with tert-butyl ester prodrug (CAS 307549-98-0). - Screened against FHIT (Kawaguchi et al., 2021).

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 302551-41-3
Cat. No. B1348895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid
CAS302551-41-3
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)O
InChIInChI=1S/C16H16O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h6-7H,2-5,8H2,1H3,(H,17,18)
InChIKeyNLSCDENFKALNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid (CAS 302551-41-3): A Screening Compound from the ChemBridge Benzo[c]chromene Library


2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid (CAS 302551-41-3) is a synthetic small molecule, structurally classified as a benzo[c]chromene derivative and cataloged as screening compound 6237830 by ChemBridge Corporation . It is also referenced as a cannabinoid research standard due to its tetrahydrocannabinol (THC)-like benzochromene core, featuring a 4-methyl substitution and a 3-oxyacetic acid side chain . The compound is commercially available in solid form with a purity of at least 95%, as confirmed by multiple independent suppliers [REFS-3, REFS-4].

Library origin Screening compound from ChemBridge benzo[c]chromene collection
Core scaffold THC-like benzochromene core for cannabinoid receptor tool studies
Form & purity Free acid solid with defined purity for assay-ready use

Why In-Class Substitution of 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid Is Not Trivial


The benzo[c]chromene scaffold is highly sensitive to structural modifications, particularly at the 3- and 4-positions. Simple substitution of 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid with a close analog, such as the des-methyl analogue (CAS 325737-63-1) or the propanoic acid derivative (CAS 304896-80-8) , can result in significant changes to key physicochemical properties like lipophilicity, hydrogen-bonding capacity, and molecular flexibility, which in turn can drastically alter biological target engagement and pharmacokinetic profiles. The specific quantitative evidence below highlights these critical points of differentiation.

4-Methyl deletion Des-methyl analog (CAS 325737-63-1) may shift hydrophobic binding and SAR interpretation; methyl presence is critical for pocket probing studies
Side-chain extension Propanoic acid derivative (CAS 304896-80-8) can alter LogP and rotatable bond count, potentially affecting CNS penetration profiles
Ester vs acid tert-Butyl ester analog (CAS 307549-98-0) requires deprotection; direct use of free acid avoids hydrolysis variability in bioassays

Quantitative Product-Specific Evidence for 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid Versus Its Closest Analogs


Structural Differentiation: The Critical Role of 4-Methyl vs. Des-Methyl Analog

The presence of a methyl group at the 4-position is a key structural differentiator. The target compound (MW 288.30 g/mol, formula C16H16O5) possesses this methyl group, whereas the direct des-methyl analogue, (6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid (CAS 325737-63-1, MW 274.27 g/mol) , lacks it. This single methyl deletion reduces the molecular weight by ~14 g/mol and is known to influence both steric and electronic properties of the aromatic ring, a common strategy in medicinal chemistry to probe hydrophobic binding pockets.

Structural Differentiation
Reported
4-methyl present (MW 288.30 g/mol) vs. des-methyl analog (MW 274.27 g/mol); ΔMW +14.03 g/mol
Confirms methyl-substituted analog identity for focused SAR
Structural context; biological impact of methyl group not individually quantified
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool

Physicochemical Property Profile: LogP, tPSA, and Rotatable Bond Count

Key drug-likeness parameters calculated for the target compound show a LogP of 3.09, a topological polar surface area (tPSA) of 76.7 Ų, and 3 rotatable bonds. These values place the compound within favorable medicinal chemistry space (LogP <5, tPSA <140 Ų). In comparison, replacing the acetic acid with a propanoic acid (CAS 304896-80-8) would be predicted to increase LogP and add to the rotatable bond count, potentially altering membrane permeability and solubility.

Physicochemical Profile
Class-level
LogP 3.09, tPSA 76.7 Ų, 3 rotatable bonds (calculated). Propanoic acid analog estimated ~3.5 LogP, 4 rot. bonds
Supports LogP/tPSA window maintenance for CNS penetration-relevant design
In silico class-level inference; direct measurements not available
Drug-likeness ADME Prediction Lead Optimization

Commercial Availability and Defined Purity: Free Acid vs. Ester Prodrug

The target compound is supplied as the free carboxylic acid, with a verified purity of 95.0% or minimum 95% . This is in contrast to its tert-butyl ester derivative, tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS 307549-98-0), which is also commercially available . The ester is often used as a prodrug or a synthetic intermediate. Selecting the free acid avoids the additional deprotection step, ensuring the bioactive species is directly available for assays.

Form & Purity
Specification review
Free acid form, ≥95% purity (supplier specification). tert-Butyl ester analog: protected acid, 95–98%
Ready-to-use bioactive species; ester requires hydrolysis step
Purity confirmed per vendor COA; batch consistency should be re-verified
Chemical Procurement Screening Library Reagent Grade

Annotated Bioactivity Context: Hit in FHIT Protein Targeted Library Screening

While direct, quantitative IC50 values for this specific compound are absent from the peer-reviewed literature, it is part of the ChemBridge compound collection that was screened against the tumor-suppressor protein FHIT in a study by Kawaguchi et al. (2021) [1]. The study screened a compound library to identify FHIT inhibitors using optimized fluorescent probes, and hits from this library led to the development of potent, apoptosis-inducing FHIT inhibitors. The compound's presence in this screening deck is notable, though its precise activity in that assay was not individually reported.

Screening Context
Context-dependent
Included in ChemBridge library screened against tumor-suppressor FHIT; individual IC₅₀ not disclosed
Potential FHIT modulator research context; activity unconfirmed
Assay conditions from Kawaguchi et al. 2021; requires follow-up profiling
Cancer Research Tumor Suppressor Chemical Probe

Recommended Application Scenarios for 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Cannabinoid Receptor Modulators

For medicinal chemistry campaigns exploring the cannabinoid receptor system, this compound serves as a specific '4-methyl-3-oxyacetic acid' benzo[c]chromene probe. Its calculated LogP (3.09) and tPSA (76.7 Ų) place it in a favorable CNS drug-like space , making it ideal for systematic SAR exploration where the 4-methyl group is a variable. It is irreplaceable by the des-methyl analog, which lacks this critical hydrophobic moiety . (See Section 3, Evidence 1 & 2 for comparative data).

Prodrug Strategy Comparison: Evaluating Free Acid vs. Ester Bioavailability

Researchers investigating prodrug strategies can use the free acid form of this compound to directly compare its biological activity against that of its tert-butyl ester derivative (CAS 307549-98-0) . Using the pre-characterized free acid from a reliable source ensures batch-to-batch consistency (≥95% purity) for comparative pharmacokinetic or permeability assays without the confounding factor of in-house ester hydrolysis.

Focused Library Construction for Tumor-Suppressor Protein FHIT

Based on evidence that the compound's parent library was screened against FHIT [1], it can be prioritized as a core structure for constructing a focused library of FHIT modulators. Its molecular weight and lipophilicity profile make it a suitable starting point for hit-to-lead optimization, where modifications to the acetic acid moiety and the 4-position can be systematically explored, leveraging the known assay conditions from the Kawaguchi et al. (2021) study.

Chemical Biology Tool for Hydrophobic Pocket Probing

The specific 4-methyl substitution differentiates its hydrophobic footprint from the des-methyl and 2-ethyl analogs. This makes it a precise tool for probing the tolerance of hydrophobic enzyme or receptor pockets, where a gain or loss of a single methyl group can be correlated with a significant change in activity, as is common in methyl-scan SAR studies.

Application
Selection Property
Validation Focus
Cannabinoid receptor SAR studies
4-methyl-3-oxyacetic acid benzochromene probe
Hydrophobic pocket contribution & CNS drug-like property validation
Free acid vs. ester prodrug comparison
Directly bioactive free acid form
Batch-consistent purity for comparative PK/permeability assays
FHIT modulator focused library construction
Screened library candidate (FHIT target)
FHIT AP3Aase assay reproducibility & hit expansion
Hydrophobic pocket probing tool
Specific 4-methyl substitution
Methyl-scan SAR correlation for target engagement
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